molecular formula C28H21ClN2O6S B12025853 Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-03-1

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12025853
CAS No.: 609795-03-1
M. Wt: 549.0 g/mol
InChI Key: FIEFYRAFMZGDQA-HYARGMPZSA-N
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Description

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Properties

CAS No.

609795-03-1

Molecular Formula

C28H21ClN2O6S

Molecular Weight

549.0 g/mol

IUPAC Name

methyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(16-8-10-17(11-9-16)26(33)35-2)31-25(32)22(38-28(31)30-15)14-18-12-13-21(37-18)19-6-4-5-7-20(19)29/h4-14,24H,1-3H3/b22-14+

InChI Key

FIEFYRAFMZGDQA-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted furan, chlorophenyl derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research shows that it can induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of pathogenic bacteria, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. The compound has shown potential anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This could lead to applications in treating inflammatory diseases like arthritis.

Neuroprotective Effects

Preliminary findings suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and improve neuronal survival in models of neurodegeneration.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide, particularly against insect pests. Studies have indicated that it can effectively disrupt the life cycle of specific insects, leading to decreased populations in agricultural settings.

Herbicidal Properties

Research has also explored the herbicidal properties of similar thiazolo[3,2-a]pyrimidine compounds. The compound may inhibit plant growth by interfering with photosynthesis or other critical metabolic pathways.

Synthesis Pathways

The synthesis of methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, typically starting from readily available precursors such as furan derivatives and chlorophenyl compounds. The synthesis can be optimized for yield and purity through various reaction conditions.

Structural Analysis

The structural formula of the compound is given by:C28H21ClN2O6SC_{28}H_{21}ClN_{2}O_{6}SThis molecular formula indicates a complex structure with multiple functional groups that contribute to its biological activity.

Case Study: Anticancer Evaluation

A recent study published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cell lines (MCF-7). The study utilized MTT assays to determine cell viability and found a significant decrease in viability at concentrations above 10 µM, indicating strong anticancer potential .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. These compounds may share similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting properties

Biological Activity

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound's structure includes:

  • Thiazolo[3,2-a]pyrimidine core
  • Furan and phenyl substituents
  • Chlorophenyl and methoxycarbonyl groups

This unique arrangement suggests a potential for various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Knoevenagel Condensation : This step is crucial for forming the methylene bridge between the furan and the thiazolo-pyrimidine moieties.
  • Cyclization Reactions : These reactions help in forming the thiazolo ring system, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 2–4 µg/mL against various Gram-positive bacteria, including multidrug-resistant strains .

Anticancer Properties

The thiazolo[3,2-a]pyrimidine derivatives have shown promise in anticancer applications. Studies highlight their ability to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells
  • Inhibition of specific kinases involved in cancer progression

A notable study demonstrated that certain thiazolo compounds inhibited tumor growth in animal models, suggesting their potential as therapeutic agents against cancer .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes linked to various diseases:

  • Aldose Reductase Inhibition : This enzyme is involved in diabetic complications. Compounds with similar structures have shown promising inhibitory activity.
  • Cholinesterase Inhibition : Potential applications in treating Alzheimer's disease have been explored due to their ability to inhibit cholinesterase enzymes effectively.

Study 1: Antibacterial Activity Evaluation

A study conducted on a series of thiazolo compounds demonstrated their effectiveness against multidrug-resistant bacterial strains. The most potent derivatives exhibited MIC values as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of this compound induced significant apoptosis at concentrations as low as 10 µM. Further investigations showed a reduction in cell viability by over 70% after 48 hours of treatment with specific thiazolo derivatives .

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